1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H10FNO4 |
|---|---|
Molecular Weight |
251.21 g/mol |
IUPAC Name |
1-ethoxycarbonyl-6-fluoroindolizine-3-carboxylic acid |
InChI |
InChI=1S/C12H10FNO4/c1-2-18-12(17)8-5-10(11(15)16)14-6-7(13)3-4-9(8)14/h3-6H,2H2,1H3,(H,15,16) |
InChI Key |
PXHRVWRRDIGXKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C(=C1)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Indolizine Ring Formation
Indolizines are commonly synthesized via cyclization reactions involving pyridine derivatives and α-halo carbonyl compounds or via condensation of pyridinium salts with active methylene compounds. One efficient approach is:
- Pyridinium Salt Cyclization : Treatment of 2-pyridyl ketones or aldehydes with α-halo esters under basic conditions to induce cyclization forming the indolizine nucleus.
Installation of Ethoxycarbonyl Group at the 1-Position
The 1-position ethoxycarbonyl group corresponds to an ethyl ester substitution on the nitrogen atom of the indolizine ring. This can be introduced by:
- N-alkylation or N-acylation of the indolizine nitrogen with ethyl chloroformate or ethyl bromoacetate under basic conditions.
- Alternatively, esterification of a corresponding carboxylic acid intermediate at the 1-position using ethanol and acid catalysis.
Functionalization of the 3-Position with Carboxylic Acid
The 3-carboxylic acid group is introduced by:
- Oxidation of methyl or aldehyde substituents at the 3-position to carboxylic acid using strong oxidants (e.g., KMnO4, CrO3).
- Hydrolysis of ester precursors at the 3-position to yield the free acid.
- Alternatively, direct carboxylation via lithiation at the 3-position followed by carbonation with CO2.
Representative Preparation Procedure (Literature-Based)
A plausible multi-step synthesis based on related indolizine carboxylic acid derivatives and fluorinated heterocycles can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyridine fluorination | Fluorinated pyridine precursor | 6-fluoropyridine intermediate |
| 2 | Cyclization | α-Halo ester + base (e.g., K2CO3) | Fluorinated indolizine core |
| 3 | N-Ethoxycarbonylation | Ethyl chloroformate, base (e.g., triethylamine) | 1-(Ethoxycarbonyl) indolizine |
| 4 | Ester hydrolysis or oxidation | Acidic or basic hydrolysis or oxidation | 3-carboxylic acid formation |
Detailed Research Findings and Data
Esterification and Hydrolysis
- Ester groups such as ethoxycarbonyl are often introduced via acid-catalyzed esterification of carboxylic acids with ethanol and sulfuric acid under reflux for extended periods (e.g., 16 hours) to achieve high yields (~85-88%).
- Hydrolysis of esters to carboxylic acids can be performed under acidic or basic conditions, followed by neutralization and extraction steps to isolate pure acids.
Fluorination Techniques
- Fluorination of aromatic heterocycles is achieved through electrophilic fluorinating agents or via using fluorinated starting materials to ensure regioselectivity and minimize side reactions.
- The presence of fluorine influences acidity and reactivity, which is critical in subsequent functional group transformations.
Purification and Characterization
- Purification typically involves silica gel column chromatography using solvent systems such as hexane/ethyl acetate mixtures.
- Characterization includes NMR spectroscopy to confirm substitution patterns and purity, as well as melting point determination for solid products.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Indolizine ring formation | Cyclization of pyridinium salts | α-Halo esters, base (K2CO3) | Moderate to high yield |
| Fluorination at 6-position | Electrophilic fluorination or fluorinated precursors | Selectfluor, NFSI, or fluoropyridine | Regioselective fluorination |
| N-Ethoxycarbonylation | N-acylation with ethyl chloroformate | Ethyl chloroformate, base (triethylamine) | High yield, mild conditions |
| Carboxylic acid formation | Hydrolysis or oxidation | Acid/base hydrolysis, KMnO4, CrO3 | High yield, requires careful control |
| Purification | Chromatography | Silica gel, hexane/ethyl acetate | Essential for product purity |
The preparation of 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid is a multi-step process involving strategic heterocyclic synthesis, selective fluorination, and functional group transformations. The use of fluorinated pyridine precursors or electrophilic fluorination ensures regioselective introduction of fluorine. Esterification and hydrolysis steps are well-established for installing and converting ethoxycarbonyl and carboxylic acid groups, respectively. The purification and characterization protocols are critical for obtaining the target compound in high purity and yield.
These methods rely on classical organic synthesis techniques, adapted to the specific demands of the indolizine scaffold and fluorine chemistry, supported by literature precedents and experimental data.
Chemical Reactions Analysis
1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid as an anticancer agent. Research indicates that derivatives of indolizines exhibit selective cytotoxicity against cancer cell lines. The compound's ability to inhibit specific enzymes involved in tumor growth makes it a candidate for further development as an anticancer drug .
Inhibition of RNA Helicase DHX9
Another promising application is its role as an inhibitor of the RNA helicase DHX9, which is implicated in several cancers. The compound has shown effectiveness in disrupting the function of DHX9, thereby hindering cancer cell proliferation. This mechanism positions it as a potential therapeutic agent in oncology .
Building Block for Complex Molecules
1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications and transformations, enabling the synthesis of more complex molecules. This property is particularly useful in the development of new pharmaceuticals and agrochemicals .
Cycloaddition Reactions
The compound participates in cycloaddition reactions, which are fundamental processes in synthetic organic chemistry. For instance, it can undergo [8+2] cycloadditions to form novel heterocyclic compounds, expanding the library of available chemical entities for research and application .
Polymer Chemistry
In materials science, 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid can be utilized to develop new polymeric materials with enhanced properties. Its compatibility with various solvents and resins allows it to be incorporated into polymer formulations, potentially improving thermal stability and mechanical strength .
Coatings and Adhesives
The compound's chemical properties make it suitable for applications in coatings and adhesives. It can enhance the performance characteristics of these materials, such as adhesion strength and chemical resistance, which are critical for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxycarbonyl and fluoro groups can enhance binding affinity and specificity, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Fluorinated Heterocyclic Carboxylic Acids
Fluorine substitution is a common strategy to modulate bioactivity and physicochemical properties. Key analogs include:
Key Observations :
- Core Structure Differences: Indolizines (bridged nitrogen) vs. indoles/quinolines (fused rings) exhibit distinct electronic and steric profiles.
Ethoxycarbonyl-Substituted Analogs
The ethoxycarbonyl group (-COOEt) influences solubility and stability:
Key Observations :
Carboxylic Acid Derivatives in Drug Development
Carboxylic acids are critical for binding to metal ions or polar residues in biological targets:
Key Observations :
Biological Activity
1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid is a compound of growing interest due to its unique structural features and potential biological activities. Characterized by the presence of an ethoxycarbonyl group and a fluoro substituent on the indolizine ring, this compound has a molecular formula of and a molecular weight of approximately 251.21 g/mol. Its carboxylic acid functional group contributes to its acidic properties and reactivity, making it a valuable candidate for medicinal chemistry and pharmacological research.
The compound's reactivity is influenced by both the ethoxycarbonyl and carboxylic acid groups, allowing for various chemical transformations. Common reactions include esterification, amidation, and nucleophilic substitutions, which can be exploited in synthetic applications.
Binding Affinity Studies
Recent studies have focused on the interaction of 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid with biological macromolecules such as proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, and molecular docking simulations have been employed to assess these interactions.
Preliminary findings suggest that compounds with similar structural motifs often exhibit significant binding affinities, indicating that further investigation into this specific compound could yield valuable insights into its pharmacological potential.
Pharmacological Potential
The compound's unique structural features may enhance its biological activity compared to simpler analogs. It has been hypothesized that the fluoro substituent may influence the compound's interaction with target proteins, potentially modulating enzyme activity or receptor signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid, it's beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Ethoxycarbonyl)-indole-3-carboxylic acid | Lacks fluorine; simpler structure | |
| 6-Fluoroindole-3-carboxylic acid | Similar fluoro-substituted indole structure | |
| Ethyl 6-fluoroindole-3-carboxylate | Ester derivative; less acidic |
This table illustrates how 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid stands out due to its combination of an ethoxycarbonyl group with a fluoroindolizine structure.
In Vitro Studies
Research has demonstrated that compounds similar to 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid exhibit significant anti-inflammatory and anti-cancer activities in vitro. For instance, analogs have been shown to inhibit specific kinases involved in cancer cell proliferation.
In Vivo Studies
Although limited, preliminary in vivo studies suggest potential therapeutic effects in models of inflammation and tumor growth. Further research is needed to establish the efficacy and safety profile of this compound in living organisms.
Q & A
Q. Table 1: Comparative Spectral Data for 6-Fluoroindolizine Derivatives
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Fluorine Effect (Δδ vs. H-Substituted) |
|---|---|---|---|
| C2-H | 7.45 (d, J=8 Hz) | 128.5 | +0.3 ppm |
| C6-F | - | 162.1 (d, J=245 Hz) | N/A |
| COOH | 12.8 (br s) | 170.3 | -0.5 ppm |
Q. Table 2: Optimized Reaction Conditions for Key Steps
| Step | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Fluorination | DMF | 0–5°C | Selectfluor® | 78–85 |
| Ethoxycarbonylation | THF | RT | Et₃N | 90–92 |
| Ester Hydrolysis | THF/H₂O (3:1) | 60°C | LiOH | 88–90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
